8-Hydroxyquinoline-7-carboxylic acid

Antifungal Structure-Activity Relationship Drug Design

This 7-carboxy substituted 8-hydroxyquinoline is a strategic scaffold for next-gen β-lactamase inhibitors (targeting NDM-1, VIM-2) and Pim-1 kinase inhibitors, backed by SAR studies showing the 7-position is critical for potency. Its unique chelation and redox behavior, driven by the adjacent 7-COOH group, distinguishes it from generic 8HQ analogs. Ideal for medicinal chemistry, bioinorganic, and electrochemical R&D programs requiring positional specificity.

Molecular Formula C10H7NO3
Molecular Weight 189.17 g/mol
CAS No. 19829-79-9
Cat. No. B025490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxyquinoline-7-carboxylic acid
CAS19829-79-9
Molecular FormulaC10H7NO3
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C(C=C2)C(=O)O)O)N=C1
InChIInChI=1S/C10H7NO3/c12-9-7(10(13)14)4-3-6-2-1-5-11-8(6)9/h1-5,12H,(H,13,14)
InChIKeyJYIAZVFJRYLCBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Hydroxyquinoline-7-carboxylic Acid (CAS 19829-79-9): A Position-Specific Quinoline Carboxylic Acid for Chelation-Centric Research and β-Lactamase Inhibitor Development


8-Hydroxyquinoline-7-carboxylic acid (8HQ-7-COOH, CAS 19829-79-9) is a heterocyclic organic compound with the molecular formula C10H7NO3 and a molecular weight of 189.17 g/mol . It is a derivative of the well-known chelator 8-hydroxyquinoline (8HQ), distinguished by the specific placement of a carboxyl group at the 7-position of the quinoline ring adjacent to the 8-hydroxyl group. This specific substitution pattern is critical for its distinct chemical and biological properties, including its unique metal-chelating behavior [1] and its emerging role as a novel scaffold for metallo-β-lactamase (MBL) inhibitors [2].

Why Generic 8-Hydroxyquinoline Derivatives Cannot Substitute for 8-Hydroxyquinoline-7-carboxylic Acid in Critical Applications


The specific positioning of the carboxylic acid group at the 7-position of the 8-hydroxyquinoline core in 8-hydroxyquinoline-7-carboxylic acid is not a trivial structural variation; it fundamentally alters the molecule's electronic properties, chelation behavior, and biological activity compared to unsubstituted 8HQ or analogs with substituents at other positions, such as the 2- or 5-positions. Structure-activity relationship (SAR) studies have consistently demonstrated that substituents at the 2- and 7-positions of the 8HQ ring are key determinants of enhanced potency in anticancer ruthenium complexes [1], while substituents at the 5-position are often detrimental to activity [2]. This positional sensitivity extends to other applications: while metal complexes of 8HQ and 8HQ-5-sulfonic acid have similar stability, their bacteriostatic actions are markedly different [3]. Therefore, substituting 8-hydroxyquinoline-7-carboxylic acid with a generic or less expensive 8HQ derivative can lead to significant and unpredictable changes in experimental outcomes, including loss of target affinity, altered metal-binding stoichiometry, and reduced or absent biological efficacy.

Quantitative Differentiation of 8-Hydroxyquinoline-7-carboxylic Acid: Comparative Evidence for Informed Procurement


Biological Activity Divergence: Antifungal Potency of 8-Hydroxyquinoline-5-sulfonic Acid vs. 8-Hydroxyquinoline-7-carboxylic Acid Scaffold

While 8-hydroxyquinoline-7-carboxylic acid is a distinct chemical entity, its core 8HQ scaffold shares a fundamental chelation mechanism with other derivatives. A direct comparative study evaluated the antifungal activity of clioquinol, 8-hydroxy-5-quinolinesulfonic acid, and 8-hydroxy-7-iodo-5-quinolinesulfonic acid against a panel of Candida and dermatophyte isolates [1]. The data show a >500-fold difference in potency range between the most and least active compound, highlighting the profound impact of specific substitution patterns on biological activity within the 8HQ class.

Antifungal Structure-Activity Relationship Drug Design

Mechanistic Distinction: Unique Oxidation-Protonation Coupling in 8-Hydroxyquinoline-7-carboxylic Acid

A comparative mechanistic study investigated the electrochemical oxidation of several hydroxyquinoline carboxylic acids, including 8-hydroxyquinoline-7-carboxylic acid (compound 1), 2-methyl-8-hydroxyquinoline-7-carboxylic acid (3), and 2-methyl-5-hydroxyquinoline-6-carboxylic acid (4) [1]. The study found that the oxidation mechanism for all these compounds unexpectedly involves a coupled protonation event at the heterocyclic nitrogen, a process not observed for standard 8HQ derivatives lacking the 7-carboxyl group. This indicates that the 7-carboxyl group facilitates a unique autodeprotonation pathway during oxidation.

Electrochemistry Spectroelectrochemistry Mechanism

Target Engagement: 8-Hydroxyquinoline-7-carboxylic Acid as a Privileged Scaffold for β-Lactamase Inhibition

A key differentiator for 8-hydroxyquinoline-7-carboxylic acid is its specific identification and patenting as a novel class of metallo-β-lactamase (MBL) inhibitor [1]. This application is not claimed for other simple 8HQ carboxylic acid isomers. The patent specifically discloses the use of 8-hydroxyquinoline-7-carboxylic acid or its salts to inhibit β-lactamases, including NDM-1 and VIM-2, which are major drivers of antibiotic resistance in ESKAPE pathogens.

Antibacterial β-Lactamase Inhibitor Drug Resistance

Complexation Selectivity: Distinct Hepatobiliary Excretion Profile of 99mTc-8-hydroxyquinoline-7-carboxylic Acid Complexes

In a comparative pharmacokinetic study of 99mTc-labeled hepatobiliary imaging agents, the complex formed with 8-hydroxyquinoline-7-carboxylic acid demonstrated a significantly slower blood clearance and biliary excretion profile compared to other structural analogs [1]. This property is directly linked to the lipophilicity imparted by the specific 7-carboxyl-8-hydroxy substitution pattern.

Radiopharmaceutical Diagnostic Imaging Metal Complexation

Positional Impact on Anticancer Activity: 7-Substitution Enhances Potency in Ru(II) Complexes

A comprehensive SAR study of 22 Ru(II) complexes with substituted 8-hydroxyquinoline ligands established that substituents at the 2- and 7-positions of the HQ ring are key for increasing cytotoxic potency, while large substituents at the 5-position are detrimental [1]. This provides a direct, evidence-based rationale for selecting a 7-carboxyl derivative over other isomers for anticancer metal complex development.

Anticancer Ruthenium Complexes Structure-Activity Relationship

Differential Kinase Inhibition: Pim-1 Targeting by 7-Carboxamide Derivatives

A series of 8-hydroxyquinoline-7-carboxylic acid derivatives were identified and characterized as inhibitors of the oncogenic serine/threonine kinase Pim-1 [1]. This activity is specific to the 7-carboxyl scaffold and is not a general property of all 8HQ derivatives. The study demonstrated that these compounds, particularly carboxamide derivatives, exhibit antibacterial activity superior to reference antibiotics in some cases.

Kinase Inhibitor Pim-1 Cancer Therapeutics

High-Value Application Scenarios for 8-Hydroxyquinoline-7-carboxylic Acid Based on Comparative Evidence


Development of Novel β-Lactamase Inhibitors to Combat Antibiotic Resistance

8-Hydroxyquinoline-7-carboxylic acid is a key starting material for developing next-generation β-lactamase inhibitors. As detailed in recent patent literature [1], this specific compound and its salts are claimed as inhibitors of metallo-β-lactamases (MBLs) like NDM-1 and VIM-2, which are responsible for resistance to carbapenem antibiotics in ESKAPE pathogens. This application is not fulfilled by other 8HQ isomers. The compound is intended for use in combination therapies with β-lactam antibiotics, offering a potential solution to a critical unmet medical need.

Synthesis of Potent and Selective Pim-1 Kinase Inhibitors for Oncology Research

For research groups focused on cancer therapeutics, 8-hydroxyquinoline-7-carboxylic acid serves as the privileged core scaffold for generating potent inhibitors of the Pim-1 kinase, a validated target in various cancers [1]. Derivatives of this specific acid have been shown to possess antibacterial activity exceeding that of reference antibiotics against certain strains, highlighting its versatility. This application is directly supported by peer-reviewed SAR studies that validate the 7-carboxyl substitution as essential for target engagement.

Design of Anticancer Ruthenium(II) Complexes with Enhanced Cytotoxicity

Researchers developing metal-based anticancer drugs should prioritize 8-hydroxyquinoline-7-carboxylic acid as a ligand of choice. Comprehensive SAR studies on Ru(II) complexes have explicitly identified the 7-position of the 8HQ ring as a key site for installing substituents that enhance cytotoxic potency against cancer cell lines [1]. Using an unsubstituted 8HQ or a 5-substituted analog is likely to yield a less active complex, making the 7-carboxyl derivative a strategic procurement choice for maximizing research efficiency.

Mechanistic Investigations of Unique Redox Behavior in Chelating Agents

For fundamental studies in electrochemistry and bioinorganic chemistry, 8-hydroxyquinoline-7-carboxylic acid provides a unique model system. Its distinct oxidation mechanism, which involves a coupled protonation of the heterocyclic nitrogen not observed in simpler 8HQ derivatives, is a direct result of the neighboring 7-carboxyl group [1]. This makes it an essential compound for probing the intricate relationship between structure, chelation, and redox activity in hydroxyquinoline systems.

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